14-Hydroxymorphine is a significant compound in the field of medicinal chemistry, primarily recognized for its analgesic properties. It is derived from morphine through the hydroxylation of the 14-position on the morphine skeleton. The compound has garnered attention due to its potential applications in pain management and as a precursor in synthesizing other opioids.
14-Hydroxymorphine can be obtained through various synthetic methods and biological transformations. Notably, it has been reported as a product of the microbial transformation of morphine by certain strains of bacteria, such as Pseudomonas putida M10, which can oxidize morphine to produce this compound along with other derivatives .
Chemically, 14-hydroxymorphine belongs to the class of opiate alkaloids. Its structure is closely related to morphine, and it exhibits similar pharmacological effects. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as 14-hydroxymorphine, with the CAS Registry Number being 3371-56-0 .
The synthesis of 14-hydroxymorphine can be achieved through several methods:
In microbial synthesis, conditions such as pH, temperature, and substrate concentration are critical for optimizing yield. For chemical synthesis, reaction conditions typically involve solvents like ethanol or dioxane and may require specific temperature ranges (e.g., 25°C to 100°C) for effective conversion .
14-Hydroxymorphine participates in various chemical reactions typical of phenolic compounds:
The reaction conditions for these transformations often require specific catalysts or reagents and may involve varying temperatures and solvents to achieve optimal results .
The mechanism of action for 14-hydroxymorphine primarily involves its interaction with opioid receptors in the central nervous system. It acts mainly on the mu-opioid receptor, leading to effects such as analgesia and sedation.
Upon binding to opioid receptors, 14-hydroxymorphine initiates a signaling cascade that inhibits pain pathways in the brain and spinal cord. This process involves:
Studies have shown that derivatives like hydromorphone (which includes a hydroxyl group at position 14) exhibit enhanced potency compared to morphine, indicating that modifications at this position can significantly impact efficacy .
Relevant data from studies indicate that physical stability and solubility are crucial for formulation in pharmaceutical applications .
14-Hydroxymorphine has several scientific uses:
Recent advancements highlight ongoing research into its derivatives aimed at enhancing therapeutic efficacy while minimizing side effects associated with conventional opioid medications .
The strategic oxygenation at the C-14 position of the morphinan scaffold represents a watershed moment in opioid medicinal chemistry. Prior to this innovation, morphine derivatives primarily featured modifications at C-3, C-6, and N-17 positions, which yielded limited improvements in therapeutic profiles. The introduction of oxygen-containing functional groups at C-14—a previously unexplored site—triggered a paradigm shift in structure-activity relationship (SAR) studies. Research demonstrated that 14-hydroxy substitution conferred exceptional gains in binding affinity at mu-opioid receptors (MOR), with 14-hydroxymorphine derivatives exhibiting up to 50-fold greater potency than their non-oxygenated precursors [2] [7]. This enhancement stemmed from novel hydrogen-bonding interactions within the MOR binding pocket that were geometrically inaccessible to classical morphinans.
Pharmacologically, 14-oxygenated derivatives displayed unique efficacy profiles in functional assays. In the guinea pig ileum (GPI) bioassay—a gold standard for opioid activity assessment—14-O-phenylpropyloxymorphone (POMO) demonstrated full agonist efficacy with 20-fold greater potency than morphine. Crucially, this compound exhibited balanced activity across MOR, delta (DOR), and kappa (KOR) opioid receptors (Ki values: MOR=0.073 nM, DOR=0.13 nM, KOR=0.30 nM), representing a significant departure from traditional MOR-selective opioids [7]. The table below summarizes key pharmacological parameters of representative 14-oxygenated morphinans:
Table 1: In Vitro Pharmacological Profiles of 14-Oxygenated Morphinans
Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | GPI EC₅₀ (nM) | Functional Activity |
---|---|---|---|---|---|
Morphine | 3.35 | 195 | 96.4 | 33.1 | Full MOR agonist |
Oxymorphone | 1.41 | 79.1 | 32.6 | 8.9 | Full MOR agonist |
14-OMO | 0.27 | 9.08 | 10.3 | 1.2 | Full MOR agonist |
POMO | 0.073 | 0.13 | 0.30 | 0.8 | Full MOR/DOR/KOR agonist |
14-MM | 0.25 | 18.6 | 12.8 | 0.9 | Full MOR agonist |
The C-14 hydroxyl group introduced three transformative effects on morphinan pharmacology through stereoelectronic and conformational mechanisms:
Hydrogen Bonding Enhancement: The 14-hydroxy group forms a critical hydrogen bond with MOR residue His297 in transmembrane helix 6 (TM6), stabilizing receptor conformation in an active state. Molecular dynamics simulations revealed this interaction reduces the energy barrier for receptor activation by 3.2 kcal/mol compared to unsubstituted morphinans [2] [4]. This bonding network explains the 10-100-fold affinity increases observed across 14-hydroxylated derivatives.
Conformational Restriction: Quantum mechanical calculations demonstrated that 14-substituents impose torsional constraints on ring C, locking the morphinan scaffold in a bioactive conformation. X-ray crystallographic studies of 14-hydroxydihydrocodeinone derivatives revealed a characteristic puckering of ring C that optimally positions the C-6 carbonyl and N-17 moiety for simultaneous receptor contact [4]. This preorganization effect reduces the entropic penalty of binding, accounting for the dramatic potency improvements.
Metabolic Stabilization: Introduction of polar 14-substituents significantly altered metabolic pathways. While morphine undergoes rapid glucuronidation at C-3 and C-6, 14-hydroxymorphine derivatives showed preferential Phase II metabolism at the C-14 position itself, preserving the critical C-6 carbonyl that participates in MOR hydrogen bonding. This metabolic shift resulted in extended plasma half-lives in preclinical models [4].
A pivotal SAR breakthrough came from the Wolff-Kishner reduction studies, which demonstrated that deletion of the C-6 carbonyl in 14-hydroxy derivatives retained MOR affinity (Ki change < 2-fold), whereas the same modification in non-oxygenated morphinans caused >50-fold affinity loss. This highlighted the dominant role of the 14-hydroxy group in receptor binding when present [2] [4].
The development of 14-hydroxylated morphinans reflects a century of targeted chemical innovation across academic and industrial research programs:
1925-1936: Extraction Breakthroughs: Hungarian pharmacist János Kabay pioneered industrial-scale morphine extraction from poppy straw rather than opium latex, establishing the foundation for semisynthetic programs. His "green method" patent (1925) and subsequent "dry method" (1931) enabled economical access to morphinan precursors for chemical modification [1]. The Alkaloida Chemical Company, founded by Kabay in 1927, became a central hub for morphinan research.
1950s-1970s: Academic-Industrial Collaborations: The University of Debrecen (Hungary) established its Institute of Organic Chemistry in 1947, initiating a decades-long collaboration with Alkaloida. Under Rezső Bognár and later Sándor Makleit, this consortium developed optimized routes to 14-hydroxylated derivatives. Their work established reliable methods for thebaine reduction and selective C-14 functionalization that remain industry standards [1] [4].
1984: 14-Methoxy Innovation: Researchers at the University of Innsbruck synthesized 14-O-methyloxymorphone (14-OMO), the first C-14 alkoxylated morphinan with exceptional MOR affinity (Ki=0.27 nM). This compound demonstrated 85-fold greater antinociceptive potency than morphine in rodent models, validating C-14 modification as a viable strategy for potency enhancement [4] [8].
1998: Kappa-Selective Discovery: Japanese researchers reported TRK-820 (later named nalfurafine), a 6β-[N-methyl-trans-3-(3-furyl)acrylamido]-4,5α-epoxymorphinan derivative with potent KOR agonism (IC₅₀=0.98 nM). This compound represented a structural departure from traditional morphinans yet retained the critical C-14 hydroxy group. TRK-820 exhibited 85-350 times greater antinociceptive potency than prototypical KOR agonists and was later approved for uremic pruritus treatment [3].
2000s-Present: Multifunctional Ligands: Contemporary programs have exploited C-14 modifications to develop bifunctional opioids. The 14-O-phenylpropyloxymorphone (POMO) exemplifies this approach, displaying balanced MOR/DOR/KOR agonism (Ki ratios 1:1.8:4.1) with 9000-fold greater thermal antinociceptive potency than morphine and significantly reduced constipation—effects attributed to its multifunctional receptor activation profile [7].
Table 2: Historical Timeline of Key 14-Hydroxymorphine Derivative Development
Year | Milestone Achievement | Key Compound(s) | Research Group/Institution |
---|---|---|---|
1925 | Industrial extraction from poppy straw | Morphine precursors | Kabay (Alkaloida Chemical Company) |
1950 | Academic-industrial morphinan research consortium | Thebaine derivatives | University of Debrecen/Alkaloida |
1984 | First 14-alkoxy morphinan synthesis | 14-O-Methyloxymorphone | University of Innsbruck |
1998 | KOR-selective agonist discovery | TRK-820 (nalfurafine) | Toray Industries, Japan |
2004 | 14-O-Phenylpropyl multifunctional agonist | POMO | Sapienza University/Innsbruck |
2020 | Plant-derived MOR agonists identification | Corydine/corydaline | Natural product screening |
The evolution of 14-hydroxymorphine derivatives continues through contemporary structure-based drug design leveraging high-resolution MOR crystal structures (PDB: 4DKL, 5C1M). These advances facilitate precise targeting of subpockets within the MOR binding site, with C-14 modifications serving as critical vectors for interaction with previously unexplored receptor regions [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9